
Methylprednisolone 21-Propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylprednisolone 21-Propionate, also known as (6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione , is a corticosteroid medication used to suppress the immune system and decrease inflammation . It is typically used for its anti-inflammatory effects .
Synthesis Analysis
A study reports the design, synthesis, and renal targeting of methylprednisolone–lysozyme (MPS–LZM). This conjugate was obtained by covalently linking MP with the renal targeting carrier LZM through a linker containing an ester bond .Molecular Structure Analysis
The molecular formula of this compound is C25 H34 O6 . Its molecular weight is 430.53 .科学的研究の応用
Neuroprotection and CNS Injury
Methylprednisolone has shown efficacy in reducing neurological damage and promoting functional recovery following central nervous system (CNS) injury. It inhibits lipid peroxidation caused by oxygen free radicals, a process implicated in secondary CNS injury. This neuroprotective effect is independent of its glucocorticoid receptor actions, leading to the development of steroid analogues, such as lazaroids, that specifically inhibit lipid peroxidation without glucocorticoid or mineralocorticoid activity (Kavanagh & Kam, 2001).
Spinal Cord Injury
Methylprednisolone has been established as a therapy to improve neurological recovery after spinal cord injury in humans, based on its high-dose administration in animal studies. The Second National Acute Spinal Cord Injury Study highlighted its benefits in improving neurologic recovery when administered within 8 hours after injury (Young & Bracken, 1990).
Anti-inflammatory Mechanism in Multiple Sclerosis
The drug plays a crucial role in treating multiple sclerosis (MS), particularly during acute relapses, by dampening the inflammatory cytokine cascade, inhibiting T cell activation, decreasing immune cell extravasation into the CNS, and facilitating apoptosis of activated immune cells (Sloka & Stefanelli, 2005).
作用機序
Target of Action
Methylprednisolone 21-Propionate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptors within cells . These receptors are intracellular proteins that are present in almost all tissues and organs. They play a crucial role in regulating a wide array of physiological functions such as immune response, metabolism, inflammation, and stress response .
Mode of Action
This compound exerts its effects by binding to the glucocorticoid receptors. This binding forms a drug-receptor complex that translocates into the nucleus and binds to specific DNA sequences, thereby regulating gene expression . The drug-receptor complex can either enhance or suppress the transcription of various genes, leading to changes in the synthesis of proteins, including enzymes . This interaction results in a wide range of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It influences the metabolism of carbohydrates, proteins, and lipids, and it also plays a role in maintaining fluid and electrolyte balance . In the context of inflammation, it suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability . Furthermore, it has been found to modulate metabolic activity associated with tryptophan and inflammatory lipids .
Pharmacokinetics
This compound is well absorbed when administered orally . It has a medium half-life of approximately 36 hours . The drug is primarily metabolized in the liver, but also in the kidneys and other tissues, mainly by the CYP3A4 enzyme . The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of physiological effects. It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also modulates metabolic activity associated with tryptophan and inflammatory lipids . Furthermore, it has been found to reduce the number of metabolites in the plasma of patients during follow-up .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of infections can affect the drug’s efficacy and may increase the risk of adverse effects . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as the presence of certain diseases or conditions . It’s also important to note that the drug’s efficacy can vary among individuals due to genetic differences in the expression and function of the glucocorticoid receptor and the enzymes involved in the drug’s metabolism .
Safety and Hazards
Methylprednisolone may lower your body’s resistance and the vaccine may not work as well or you might get the infection the vaccine is meant to prevent . A safety data sheet indicates that Methylprednisolone 21-Propionate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Methylprednisolone 21-Propionate involves the esterification of Methylprednisolone with Propionic acid.", "Starting Materials": ["Methylprednisolone", "Propionic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether"], "Reaction": ["1. Methylprednisolone is dissolved in chloroform and Propionic acid is dissolved in methanol.", "2. Dicyclohexylcarbodiimide (DCC) and Dimethylaminopyridine (DMAP) are added to the mixture and stirred for several hours at room temperature.", "3. The reaction mixture is then filtered to remove dicyclohexylurea.", "4. The filtrate is washed with water and dried over anhydrous sodium sulfate.", "5. The solvent is removed by rotary evaporation to obtain the crude product.", "6. The crude product is purified by column chromatography using a mixture of diethyl ether and chloroform as the eluent.", "7. The purified product, Methylprednisolone 21-Propionate, is obtained as a white crystalline solid."] } | |
CAS番号 |
138804-88-3 |
分子式 |
C25H34O6 |
分子量 |
430.5 g/mol |
IUPAC名 |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1 |
InChIキー |
KNKJEUNXMFFFDU-LZHIOSKDSA-N |
異性体SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |
SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
正規SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
同義語 |
(6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


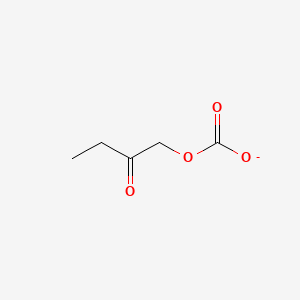
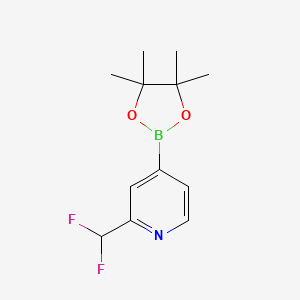

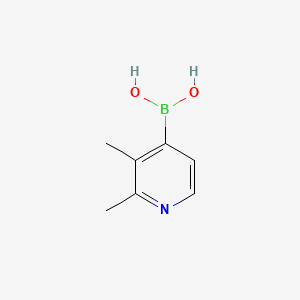

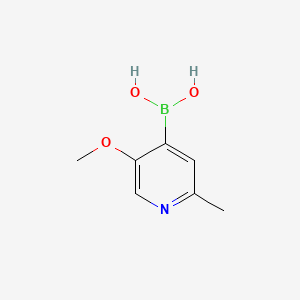

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)
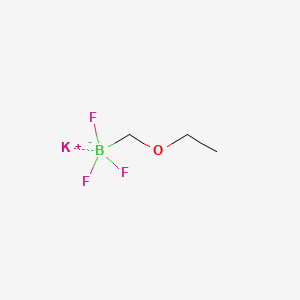
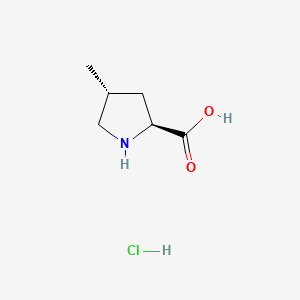
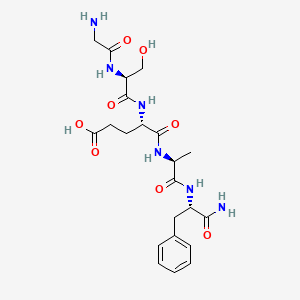
![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)
